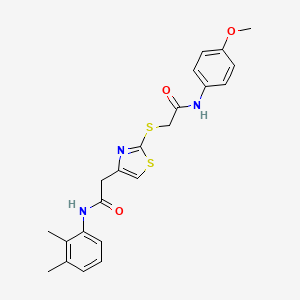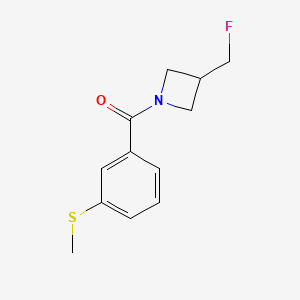![molecular formula C20H22ClNOS B2498823 2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide CAS No. 212074-97-0](/img/structure/B2498823.png)
2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar sulfanyl acetamide compounds often involves multi-step reactions starting from precursors like chlorophenoxyacetic acid, with subsequent esterification, hydrazinolysis, and condensation reactions. For instance, Siddiqui et al. (2014) describe the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which shares a similar structural framework, indicating the potential synthetic pathway that could be adapted for 2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide (Siddiqui et al., 2014).
Molecular Structure Analysis
The molecular structure of sulfanyl acetamides is characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for precise geometrical determination. The structure often reveals significant intramolecular interactions, such as hydrogen bonding, which influence the conformation and stability of the molecule. Mary et al. (2022) provide insights into the vibrational spectroscopic analysis of a similar molecule, showcasing the impact of rehybridization and hyperconjugation on its structure (Mary et al., 2022).
Applications De Recherche Scientifique
1. Spectroscopic Characterization and Quantum Computational Approach
- Study : Vibrational spectroscopic signatures of a related molecule were characterized using Raman and Fourier transform infrared spectroscopy, and ab initio calculations using density functional theory (Mary, Jenepha et al., 2022).
2. Synthesis and Antibacterial Evaluation
- Study : A related compound was synthesized and evaluated for antibacterial and anti-enzymatic potential, supported by hemolytic activity (Nafeesa et al., 2017).
3. Antimicrobial Studies of Derivatives
- Study : Various sulfanilamide derivatives, including similar compounds, were synthesized and screened for antibacterial and antifungal activities (Lahtinen et al., 2014).
4. Crystal Structure Analysis
- Study : The crystal structure of closely related compounds was determined, providing insights into molecular conformation and intermolecular interactions (Subasri et al., 2017).
5. Molecular Conformation and Intermolecular Interactions
- Study : Analysis of molecular conformation and intermolecular interactions of similar acetamide compounds, highlighting the importance of hydrogen bonding in structural stability (Saravanan et al., 2016).
6. Pharmacological and Docking Studies
- Study : Pharmacological evaluation and molecular docking studies on N-substituted oxadiazole derivatives showed significant antibacterial activity and moderate anti-enzymatic potential (Siddiqui et al., 2014).
7. Enzyme Inhibition Screening
- Study : Synthesis and evaluation of various acetamide derivatives for their potential enzyme inhibition activities, particularly against acetylcholinesterase (Rehman et al., 2013).
8. Nonlinear Optical Properties
- Study : Investigations into the nonlinear optical properties of crystalline acetamides, suggesting potential applications in photonic devices (Castro et al., 2017).
9. Antibacterial Activity of N-Substituted Derivatives
- Study : Synthesis of N-substituted acetamide derivatives with azinane-bearing 1,3,4-oxadiazole nucleus, showing moderate antibacterial activity (Iqbal et al., 2017).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-cyclohexylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNOS/c21-17-8-12-19(13-9-17)24-14-20(23)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h6-13,15H,1-5,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLVWBSSZGUBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2498740.png)
![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate](/img/structure/B2498742.png)
![N-(2-methoxyphenyl)-2-{[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2498743.png)
![2-{[1-(4-Methoxyphenyl)-2-nitroethyl]sulfanyl}aniline](/img/structure/B2498744.png)
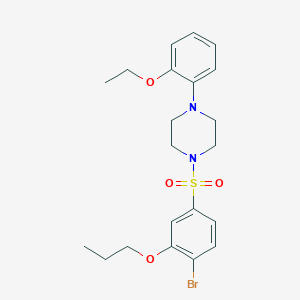


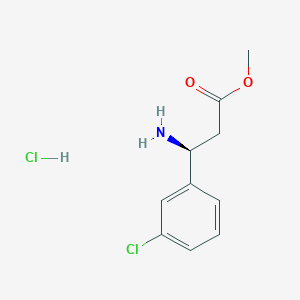
![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)
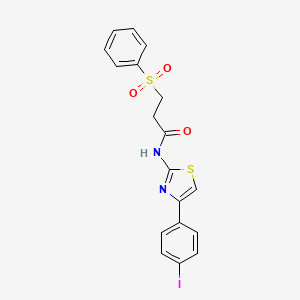
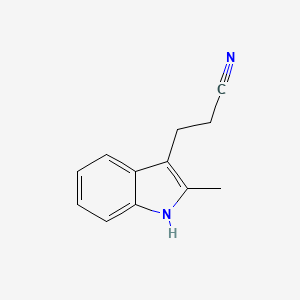
![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine](/img/structure/B2498761.png)
